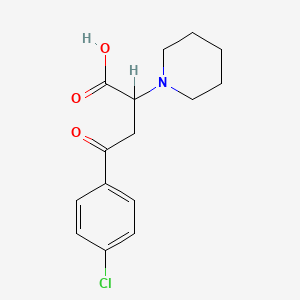

4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

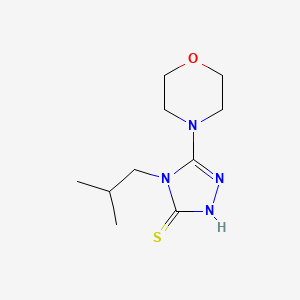

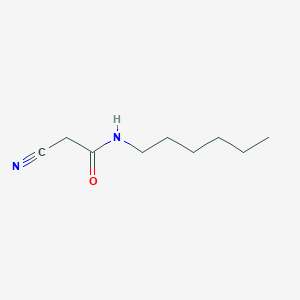

4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid (4-chloro-4-oxo-2-piperidin-1-ylbutanoic acid, or CPOPBA) is an organic acid with a wide range of applications in the field of scientific research. CPOPBA is a derivative of piperidine, a heterocyclic organic compound, and is characterized by its four-ring structure. CPOPBA has been used in a variety of laboratory experiments, including those involving biochemistry, physiology, and pharmacology.

科学的研究の応用

Crystal Structure Analysis

Studies have shown the importance of crystallography in understanding the molecular configurations and intermolecular interactions of compounds structurally related to 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid. For instance, the crystal structure analysis of adducts comprising 4-hydroxypiperidin-1-yl or 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component revealed significant details about dihedral angles and hydrogen bonding, which could be pivotal in drug design and synthesis (Revathi et al., 2015).

Antimicrobial Activity

The antimicrobial potential of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine compounds, including those structurally related to 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid, was evaluated. Certain fluoroquinolones exhibited comparable antibacterial activity against both quinolone-susceptible and multidrug-resistant strains, underscoring the relevance of these compounds in developing new antibacterial agents (Huang et al., 2010).

Synthetic Methodologies

The synthetic methodologies for compounds related to 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid have been explored for their potential applications in medicinal chemistry and materials science. For example, the synthesis of imidazo[4,5‐b]pyridine derivatives as potent orally active thromboxane A2 receptor antagonists demonstrates the versatility of these compounds in drug discovery (Nicolai et al., 1994).

Advanced Oxidation Processes

The role of certain chlorophenyl compounds in advanced oxidation processes, particularly in the degradation of aqueous organic pollutants, has been examined. This research highlights the potential of using these compounds in environmental cleanup and waste management applications (Bokare & Choi, 2011).

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, paclobutrazol, a member of the triazole family, mediates its growth-regulating properties by altering the levels of important plant hormones, including gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) .

Biochemical Pathways

Compounds like paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinin levels . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

Similar compounds like valifenalate, a fungicide, have low aqueous solubility but are soluble in most organic solvents .

Result of Action

For instance, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The environmental stability of similar compounds, such as valifenalate, depends on local conditions .

特性

IUPAC Name |

4-(4-chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c16-12-6-4-11(5-7-12)14(18)10-13(15(19)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDYCKJOZAVZTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990815 |

Source

|

| Record name | 4-(4-Chlorophenyl)-4-oxo-2-(piperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid | |

CAS RN |

70596-75-7 |

Source

|

| Record name | 1-Piperidineacetic acid, alpha-(2-(4-chlorophenyl)-2-oxoethyl)-, hydrate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070596757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-4-oxo-2-(piperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

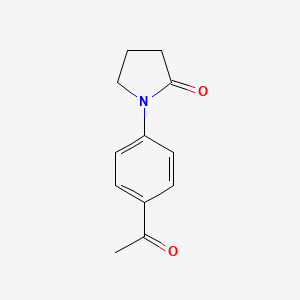

![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)

![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)

![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)